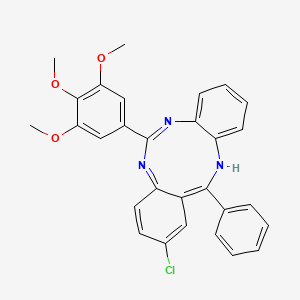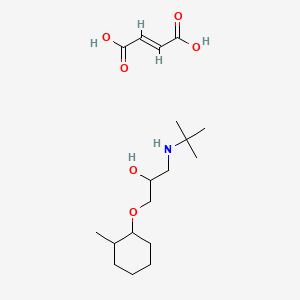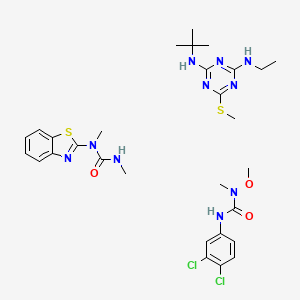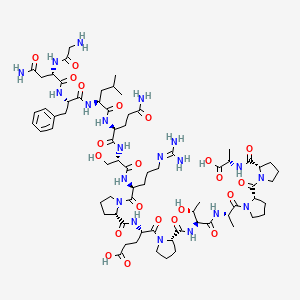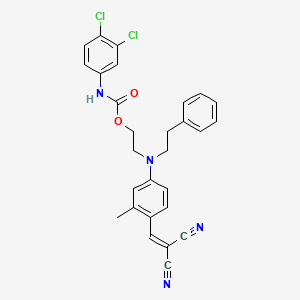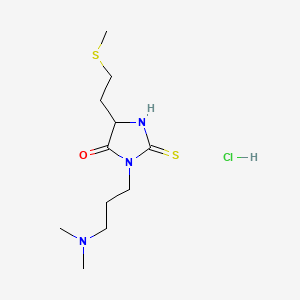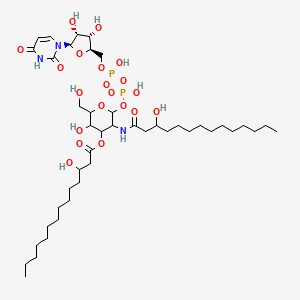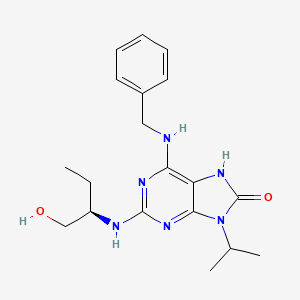
2P8Dbq9WL3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN, identified by the Unique Ingredient Identifier (UNII) 2P8DBQ9WL3, is a morphinan derivative. Morphinans are a class of compounds known for their significant pharmacological properties, particularly in pain management and anesthesia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases to facilitate the formation of the morphinan ring and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during production .
Chemical Reactions Analysis
Types of Reactions
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, it can modulate pain perception and induce analgesia. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein coupled receptor family .
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure.
Codeine: Another opioid analgesic with a similar mechanism of action.
Oxycodone: A semi-synthetic opioid with similar pharmacological effects.
Uniqueness
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN is unique due to its specific functional groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other morphinan derivatives .
Properties
CAS No. |
1058185-02-6 |
|---|---|
Molecular Formula |
C21H29NO4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C21H29NO4/c1-14(2)26-20(23)25-13-24-16-7-6-15-11-19-17-5-3-4-8-21(17,9-10-22-19)18(15)12-16/h6-7,12,14,17,19,22H,3-5,8-11,13H2,1-2H3/t17-,19+,21+/m1/s1 |
InChI Key |
XUUSKRFBAUMDGN-LMNJBCLMSA-N |
Isomeric SMILES |
CC(C)OC(=O)OCOC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1 |
Canonical SMILES |
CC(C)OC(=O)OCOC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)
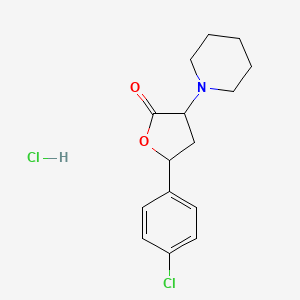
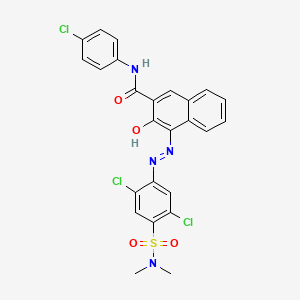
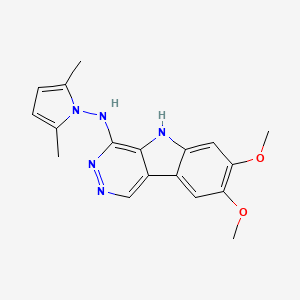
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
